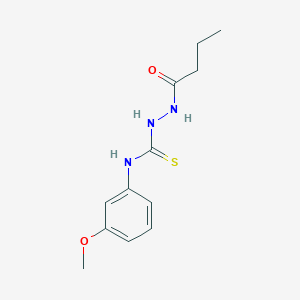
2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide
Overview
Description
2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide, also known as BMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMH is a thiosemicarbazone derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and metabolism. 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, inhibition of viral replication, and neuroprotective effects. 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide in lab experiments is its ability to selectively target cancer cells and inhibit their growth. 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of using 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide in lab experiments is its low solubility, which may affect its efficacy and bioavailability.
Future Directions
There are several future directions for research on 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide, including:
1. Further studies on the mechanism of action of 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide and its interaction with various enzymes and signaling pathways.
2. Development of more efficient synthesis methods for 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide and its derivatives.
3. Evaluation of the potential therapeutic applications of 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide in other diseases, including neurodegenerative disorders and autoimmune diseases.
4. Development of 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide-based drug formulations with improved solubility and bioavailability.
5. Evaluation of the safety and efficacy of 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide in preclinical and clinical trials.
In conclusion, 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide is a promising compound that has potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Scientific Research Applications
2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. In cancer research, 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In viral infections, 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. In neurodegenerative disorders, 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation.
properties
IUPAC Name |
1-(butanoylamino)-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-3-5-11(16)14-15-12(18)13-9-6-4-7-10(8-9)17-2/h4,6-8H,3,5H2,1-2H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODRLGQNNDSXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






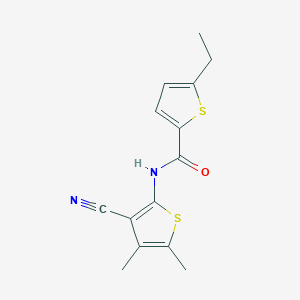

![N-(4-bromo-3-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4723697.png)
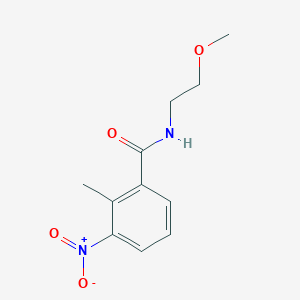
![2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4723704.png)
![3-cyclohexyl-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4723717.png)
![N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4723722.png)
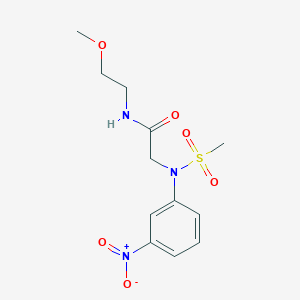
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B4723733.png)
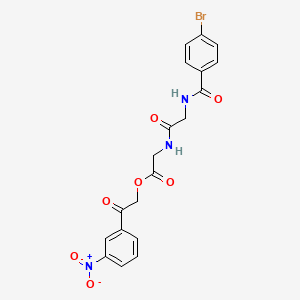
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-[4-(2-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4723755.png)